5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
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Overview
Description
5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a complex organic compound characterized by its bromine and cyclopropyl groups attached to a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The bromination and cyclopropylation steps are then carried out using specific reagents and reaction conditions to introduce the desired substituents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid has been studied for its potential biological activities, including anti-inflammatory and kinase inhibitory properties.
Medicine: The compound's potential as a multi-targeted kinase inhibitor makes it a candidate for drug development. Its ability to induce apoptosis in cancer cells has also been explored in preclinical studies.
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. As a kinase inhibitor, it likely interferes with the phosphorylation processes essential for cell signaling and proliferation. Its anti-inflammatory properties may be attributed to the inhibition of inflammatory cytokines and enzymes.
Comparison with Similar Compounds
5-Bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness: Compared to similar compounds, 5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid stands out due to its unique combination of bromine and cyclopropyl groups, which contribute to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
CAS No. |
2408975-70-0 |
---|---|
Molecular Formula |
C10H8BrN3O2 |
Molecular Weight |
282.1 |
Purity |
95 |
Origin of Product |
United States |
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